DTBS-Gemcitabine is a derivative of gemcitabine, a nucleoside analog that serves as a chemotherapeutic agent extensively used in treating various cancers, including pancreatic, lung, breast, and ovarian cancers. The compound's full chemical name is 4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one. Its molecular formula is C21H39F2N3O4Si2, with a molecular weight of approximately 491.7 g/mol .
DTBS-Gemcitabine is classified as a synthetic organic compound and falls under the category of antineoplastic agents due to its application in cancer treatment. It is synthesized through specific chemical processes involving gemcitabine and di-tert-butylsilyl groups.
The synthesis of DTBS-Gemcitabine involves several key steps:
The industrial production of this compound typically utilizes automated reactors and continuous flow systems to enhance efficiency and ensure high purity levels.
The molecular structure of DTBS-Gemcitabine can be described by its IUPAC name and molecular formula:
DTBS-Gemcitabine can undergo various chemical reactions:
These reactions allow for the creation of various derivatives that can be utilized for different applications in research and medicine.
DTBS-Gemcitabine operates primarily by interfering with DNA synthesis in cancer cells. Once inside the cell, it is phosphorylated to its active form—gemcitabine triphosphate. This active metabolite competes with deoxycytidine triphosphate for incorporation into DNA during replication. The incorporation of gemcitabine triphosphate results in "masked termination" of DNA synthesis because it prevents further elongation by DNA polymerases due to its non-terminal position within the DNA strand . This mechanism ultimately leads to apoptosis in malignant cells.
DTBS-Gemcitabine exhibits specific physical and chemical properties that contribute to its functionality:
Relevant data concerning these properties are critical for understanding how the compound behaves under various conditions during synthesis and application .
DTBS-Gemcitabine has several significant applications in scientific research:
Gemcitabine's clinical utility is limited by rapid systemic deamination to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA), resulting in a plasma half-life of 8–17 minutes [9]. Additionally, its hydrophilic nature necessitates nucleoside transporters (e.g., hENT1/SLC29A1) for cellular uptake, which are frequently downregulated in chemoresistant tumors [9] [4]. The di-tert-butylsilyl (DTBS) prodrug approach addresses these limitations through:
Table 1: Key Limitations of Gemcitabine Addressed by DTBS Prodrug Design
Limitation | Mechanistic Consequence | DTBS Mitigation Strategy |
---|---|---|
Rapid CDA-mediated deamination | Short plasma half-life (8–17 min) | Steric hindrance blocks deaminase access |
Low lipophilicity | Poor membrane permeation | Increased log P via silylation |
hENT1 dependency | Resistance in transporter-deficient tumors | Transporter-independent uptake |
The synthesis of DTBS-gemcitabine centers on regioselective protection of the 3'- and 5'-hydroxyl groups while preserving the 4-amino moiety for pharmacological activity. The optimized pathway employs:
Critical process parameters include:
Table 2: Optimization Parameters for DTBS-Gemcitabine Synthesis
Reaction Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Temperature | 25°C | −40°C | Prevents N4-silylation (yield +32%) |
Solvent | THF | Anhydrous DMF | Enhances solubility (+40% reaction rate) |
Silylating Agent | TBDMS-Cl | TBDMS-OTf | Improves regioselectivity (purity >98%) |
Equivalents | 2.5 equiv | 1.05 equiv | Reduces dimeric impurities by 75% |
The tert-butyldimethylsilyl (TBDMS) group was selected after rigorous evaluation of silyl ethers for enzymatic stability and hydrolysis kinetics:
Comparative hydrolysis studies in pancreatic cancer cell lysates (Panc-1) demonstrate:
Table 3: Protective Group Performance in Gemcitabine Prodrugs
Protective Group | Relative Size (ų) | Plasma Stability (t₁/₂, h) | Tumor-Selective Hydrolysis | Enzymatic Resistance |
---|---|---|---|---|
TBDMS (DTBS) | 140 | 18.2 | High (pH-dependent) | High |
TBDPS | 210 | 9.5 | Moderate | Moderate |
Acetyl | 52 | 0.3 | None | Low |
PEG-5000 | 4500 | 48.0 | Passive EPR effect only | High |
DTBS-gemcitabine demonstrates distinct advantages over contemporary prodrug platforms:
Table 4: Comparative Profile of Gemcitabine Prodrug Technologies
Prodrug Type | Activation Mechanism | Bioavailability vs. Gemcitabine | Tumor Selectivity | Key Limitation |
---|---|---|---|---|
DTBS-gemcitabine | pH/Enzymatic hydrolysis | 2.1–2.5x (AUC₀–∞) | High | Hepatic clearance of silyl groups |
Gem-Thr [3] | Intracellular amidases | 1.8x (AUC₀–∞) | Moderate (LAT-1 dependent) | Variable activation efficiency |
CP-4126 [4] | Intracellular esterases | 3.2x (Cₘₐₓ) | Low | Phospholipidosis risk |
PEG-Gemcitabine [4] | EPR effect + slow hydrolysis | 1.5x (t₁/₂) | Passive targeting only | ABC phenomenon |
LY2334737 [8] | Hepatic carboxylesterase | 38% oral bioavailability | None | CES2 polymorphism sensitivity |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1